molecular formula C16H27Cl3N2O2 B4929280 1-(4-Chloro-2-methylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride

1-(4-Chloro-2-methylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride

Cat. No.: B4929280
M. Wt: 385.8 g/mol
InChI Key: IAWYSTVZCHJCKM-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-methylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride is a synthetic compound that belongs to the class of phenoxypropanolamines This compound is characterized by the presence of a chloro-substituted phenoxy group, a piperazine ring, and a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-2-methylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-2-methylphenol with an appropriate alkylating agent to form the phenoxy intermediate.

    Introduction of the Piperazine Ring: The phenoxy intermediate is then reacted with 4-ethylpiperazine under controlled conditions to introduce the piperazine ring.

    Formation of the Propanol Backbone: The final step involves the reaction of the intermediate with an appropriate reagent to form the propanol backbone, followed by the addition of hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-2-methylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The chloro group in the phenoxy ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as ammonia (NH3), primary amines, or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-(4-Chloro-2-methylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-methylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

1-(4-Chloro-2-methylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride can be compared with other similar compounds, such as:

    1-(4-Chlorophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol: Similar structure but with a different substitution pattern on the piperazine ring.

    1-(4-Bromophenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol: Similar structure but with a bromine atom instead of a chlorine atom on the phenoxy ring.

    1-(4-Chloro-2-methylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol: Similar structure but with a different substitution pattern on both the phenoxy and piperazine rings.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-chloro-2-methylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25ClN2O2.2ClH/c1-3-18-6-8-19(9-7-18)11-15(20)12-21-16-5-4-14(17)10-13(16)2;;/h4-5,10,15,20H,3,6-9,11-12H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAWYSTVZCHJCKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(COC2=C(C=C(C=C2)Cl)C)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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